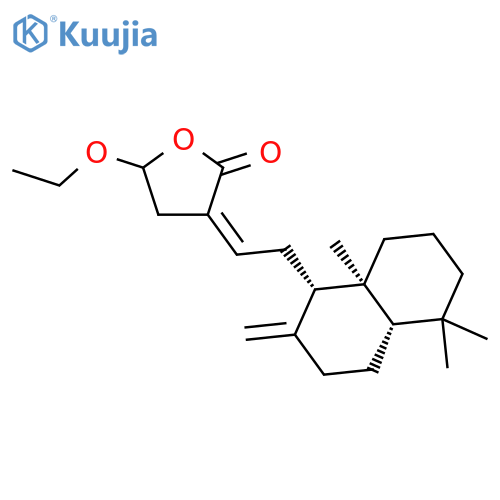Cas no 138965-89-6 (Coronarin D ethyl ether)

Coronarin D ethyl ether structure
商品名:Coronarin D ethyl ether
Coronarin D ethyl ether 化学的及び物理的性質
名前と識別子
-
- Coronarin D ethyl ether
- (3E)-5-Ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedeca hydro-1-naphthalenyl]ethylidene}dihydro-2(3H)-furanone
- coronarin B
- coronarin-D ethyl ether
- [ "" ]
- Ethoxycoronarin D
- DTXSID401112531
- 138965-89-6
- 3-[2-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethylidene]-5-ethoxydihydro-2(3H)-furanone
- B0005-165588
- 3-[2-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethylidene]-5-ethoxydihydro-2(3H)-furanone; Coronarin D ethyl ethe
- FS-10324
- (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one
- CHEMBL4472591
- DA-62465
-
- インチ: InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+/t17-,18-,19?,22+/m0/s1
- InChIKey: HUJJMXMBEMUVOX-SQOKDOERSA-N
- ほほえんだ: CCOC1C/C(=C\C[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C)/C(=O)O1
計算された属性
- せいみつぶんしりょう: 346.25100
- どういたいしつりょう: 346.25079494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 460.6±45.0 °C at 760 mmHg
- フラッシュポイント: 197.8±23.3 °C
- PSA: 35.53000
- LogP: 5.41120
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Coronarin D ethyl ether セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Coronarin D ethyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | NFA96589-5 mg |
Coronarin D ethyl ether |
138965-89-6 | 5mg |
$357.50 | 2023-01-03 | ||
| Biosynth | NFA96589-1 mg |
Coronarin D ethyl ether |
138965-89-6 | 1mg |
$110.00 | 2023-01-03 | ||
| TargetMol Chemicals | TN3709-5 mg |
Coronarin D ethyl ether |
138965-89-6 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| DC Chemicals | DCG-039-20mg |
Coronarin D ethyl ether |
138965-89-6 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
| Biosynth | NFA96589-50 mg |
Coronarin D ethyl ether |
138965-89-6 | 50mg |
$1,716.00 | 2023-01-03 | ||
| TargetMol Chemicals | TN3709-1 mL * 10 mM (in DMSO) |
Coronarin D ethyl ether |
138965-89-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| DC Chemicals | DCG-039-20 mg |
Coronarin D ethyl ether |
138965-89-6 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Biosynth | NFA96589-10 mg |
Coronarin D ethyl ether |
138965-89-6 | 10mg |
$572.00 | 2023-01-03 | ||
| Biosynth | NFA96589-25 mg |
Coronarin D ethyl ether |
138965-89-6 | 25mg |
$1,072.50 | 2023-01-03 | ||
| A2B Chem LLC | AE41504-5mg |
Coronarin D ethyl ether |
138965-89-6 | 98.5% | 5mg |
$552.00 | 2024-04-20 |
Coronarin D ethyl ether 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
138965-89-6 (Coronarin D ethyl ether) 関連製品
- 350986-74-2(Dendocarbin A)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:138965-89-6)Coronarin D ethyl ether

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ